3,3'-Dibromo-[1,1'-binaphthalene]-2,2'-diol sulfanylidene
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Overview
Description
3,3’-Dibromo-[1,1’-binaphthalene]-2,2’-diol sulfanylidene is an organic compound with a complex structure that includes bromine atoms, naphthalene rings, and a sulfanylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Dibromo-[1,1’-binaphthalene]-2,2’-diol sulfanylidene typically involves the bromination of 1,1’-binaphthalene-2,2’-diol. A common method includes the use of bromine in the presence of a solvent such as acetonitrile. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the desired positions on the naphthalene rings .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3,3’-Dibromo-[1,1’-binaphthalene]-2,2’-diol sulfanylidene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, yielding the corresponding dihydro compound.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile introduced .
Scientific Research Applications
3,3’-Dibromo-[1,1’-binaphthalene]-2,2’-diol sulfanylidene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials, such as polymers and liquid crystals
Mechanism of Action
The mechanism by which 3,3’-Dibromo-[1,1’-binaphthalene]-2,2’-diol sulfanylidene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atoms and sulfanylidene group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. Pathways involved may include oxidative stress responses and signal transduction mechanisms .
Comparison with Similar Compounds
Similar Compounds
3,3’-Dibromo-2,2’-dimethoxy-1,1’-binaphthalene: This compound is similar in structure but has methoxy groups instead of hydroxyl groups.
3,3’-Dibromo-1,1’-binaphthalene-2,2’-sulfonimide: This compound contains a sulfonimide group instead of a sulfanylidene group
Uniqueness
3,3’-Dibromo-[1,1’-binaphthalene]-2,2’-diol sulfanylidene is unique due to the presence of both bromine atoms and a sulfanylidene group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .
Properties
Molecular Formula |
C20H14Br2O2S |
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Molecular Weight |
478.2 g/mol |
IUPAC Name |
3-bromo-1-(3-bromo-2-hydroxynaphthalen-1-yl)naphthalen-2-ol;sulfane |
InChI |
InChI=1S/C20H12Br2O2.H2S/c21-15-9-11-5-1-3-7-13(11)17(19(15)23)18-14-8-4-2-6-12(14)10-16(22)20(18)24;/h1-10,23-24H;1H2 |
InChI Key |
GCVYBWKDADUEFL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=C2C3=C(C(=CC4=CC=CC=C43)Br)O)O)Br.S |
Origin of Product |
United States |
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